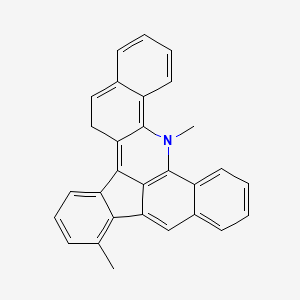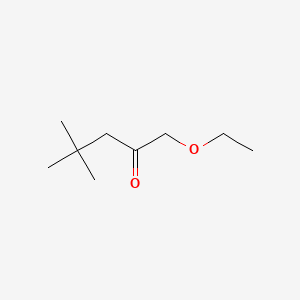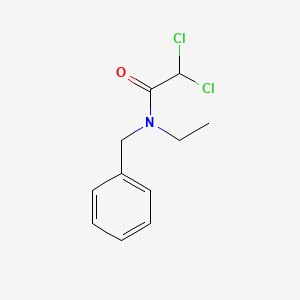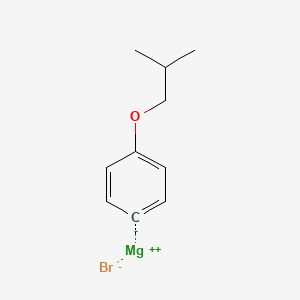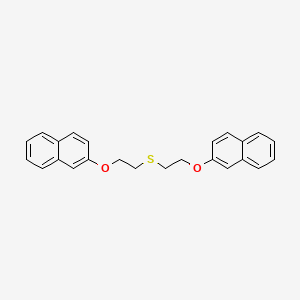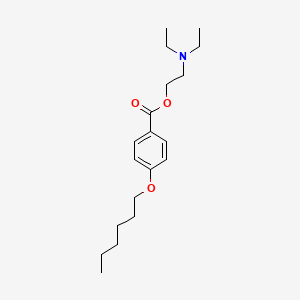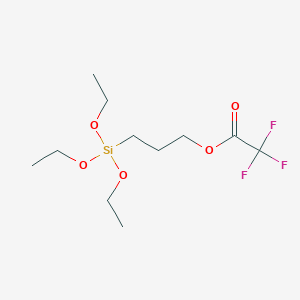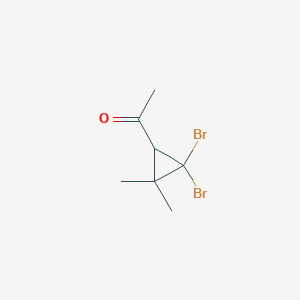
1-(2,2-Dibromo-3,3-dimethylcyclopropyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Dibromo-3,3-dimethylcyclopropyl)ethan-1-one is an organic compound characterized by a cyclopropyl ring substituted with two bromine atoms and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-dibromo-3,3-dimethylcyclopropyl)ethan-1-one typically involves the dibromocyclopropanation of suitable precursors. One common method is the reaction of an alkene with dibromocarbene, generated in situ from bromoform and a strong base such as sodium hydroxide under phase-transfer conditions . This reaction is often carried out in a two-phase system with vigorous stirring to ensure efficient mixing and high yields.
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques, which offer advantages such as improved reaction control, higher yields, and scalability . The use of flow reactors allows for precise control over reaction parameters, leading to more consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,2-Dibromo-3,3-dimethylcyclopropyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Corresponding substituted cyclopropyl derivatives.
Reduction: 1-(2,2-dibromo-3,3-dimethylcyclopropyl)ethanol.
Oxidation: 1-(2,2-dibromo-3,3-dimethylcyclopropyl)ethanoic acid.
Aplicaciones Científicas De Investigación
1-(2,2-Dibromo-3,3-dimethylcyclopropyl)ethan-1-one has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,2-dibromo-3,3-dimethylcyclopropyl)ethan-1-one involves its interaction with molecular targets through its reactive bromine atoms and ketone group. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparación Con Compuestos Similares
1,2-Dibromoethane: A simpler dibromo compound used in organic synthesis and as a fumigant.
1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethan-1-one: A similar compound with chlorine atoms instead of bromine, used in similar applications.
Uniqueness: 1-(2,2-Dibromo-3,3-dimethylcyclopropyl)ethan-1-one is unique due to its specific substitution pattern and the presence of both bromine atoms and a ketone group
Propiedades
Número CAS |
52100-90-0 |
|---|---|
Fórmula molecular |
C7H10Br2O |
Peso molecular |
269.96 g/mol |
Nombre IUPAC |
1-(2,2-dibromo-3,3-dimethylcyclopropyl)ethanone |
InChI |
InChI=1S/C7H10Br2O/c1-4(10)5-6(2,3)7(5,8)9/h5H,1-3H3 |
Clave InChI |
SFPLGWCIVIHOQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1C(C1(Br)Br)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol](/img/structure/B14662179.png)
![Cyclobuta[b]naphthalene-1,2-dione](/img/structure/B14662184.png)
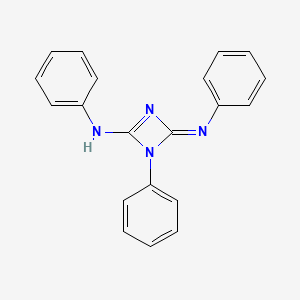

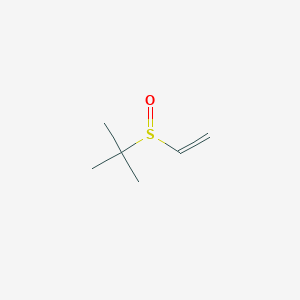
![2-[(Triphenylstannyl)oxy]benzaldehyde](/img/structure/B14662203.png)
